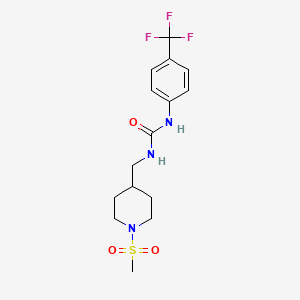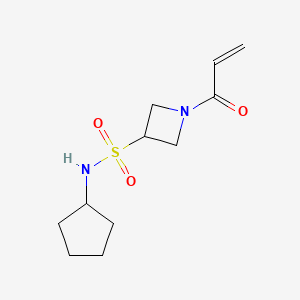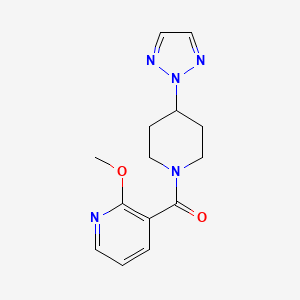
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its ability to target specific signaling pathways that are involved in cancer cell growth and survival.
Applications De Recherche Scientifique
Cytochrome P450-Dependent Hydroxylation
Microsomes isolated from wheat seedling tissues oxidized the sulfonylurea herbicide prosulfuron. The study identified major and minor enzymatic oxidation products, contributing to our understanding of sulfonylurea herbicides' metabolic pathways in plants (D. S. F. and H. R. Swanson, 1996).
Antibacterial and Surface Activity
A study synthesized 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and potential use as surface active agents. These derivatives are crucial in understanding the synthesis and applications of biologically active heterocycles (R. El-Sayed, 2006).
Degradation Influenced by Abiotic Factors
The stability of sulfosulfuron in a controlled environment was studied, highlighting how pH, temperature, solvent, and surface affect its degradation. This research is significant in understanding the environmental impact and degradation pathways of sulfonylurea herbicides (S. Saha & G. Kulshrestha, 2002).
Effects of Soil pH and Water Content on Dissipation
Investigation into the fate of prosulfuron in soils revealed the strong influence of soil pH and water content on the herbicide's dissipation rate. This information is pivotal for agricultural practices and environmental impact assessments (R. P. Hultgren, R. Hudson, & G. Sims, 2002).
Determination in Human Plasma
A method for determining a non-peptide oxytocin receptor antagonist in human plasma was described. This highlights the relevance of such compounds in medical diagnostics and therapeutic monitoring (W. Kline, S. Kusma, & B. Matuszewski, 1999).
Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives
A new series of 1,3,4-oxadiazole derivatives were synthesized and evaluated against butyrylcholinesterase. This research contributes to the development of compounds with potential therapeutic applications (H. Khalid et al., 2016).
Inhibitors of Human and Murine Soluble Epoxide Hydrolase
A study on 1,3-disubstituted ureas as inhibitors of soluble epoxide hydrolase demonstrated improvements in pharmacokinetic parameters. These findings are significant in developing new therapeutic agents (T. Rose et al., 2010).
Propriétés
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3S/c1-25(23,24)21-8-6-11(7-9-21)10-19-14(22)20-13-4-2-12(3-5-13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJDWGHSSUSFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2928686.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide](/img/structure/B2928694.png)
![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)
![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)
![9-ethoxy-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)

![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)

